molecular formula C18H23N5O5S2 B13365696 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365696
M. Wt: 453.5 g/mol
InChI Key: CGYFMPLDFAZJTP-UHFFFAOYSA-N
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Description

Introduction to Triazolothiadiazole Derivatives in Contemporary Medicinal Chemistry

Triazolothiadiazoles, characterized by a fused triazolo[3,4-b]thiadiazole system, have emerged as privileged scaffolds in drug discovery. Their bioisosteric relationship with pyrimidines and oxadiazoles enhances their ability to interact with biological targets, while the sulfur atom in the thiadiazole ring improves lipophilicity and membrane permeability. These derivatives exhibit broad-spectrum activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The compound 3-[1-(methylsulfonyl)-4-piperidinyl]-6-(3,4,5-trimethoxyphenyl)triazolo[3,4-b]thiadiazole exemplifies this trend, with its design rooted in optimizing interactions with urease and other therapeutic targets.

Structural Classification of 1,2,4-Triazolo[3,4-b]thiadiazole Core Scaffolds

The triazolo[3,4-b]thiadiazole system consists of a triazole ring fused to a thiadiazole moiety at positions 3 and 4, creating a planar, aromatic heterocycle with distinct electronic properties. This scaffold’s rigidity and electron-rich nature facilitate π-π stacking and hydrogen bonding with biological targets. Structural variations occur primarily at the 3- and 6-positions, which are amenable to functionalization:

  • Position 3 : Typically substituted with aryl or heteroaryl groups (e.g., phenyl, furyl). For instance, 3-(2-furyl) substitutions enhance electronic delocalization, as seen in PubChem CID 662396.
  • Position 6 : Often modified with hydrophobic or hydrogen-bonding groups. The 3,4,5-trimethoxyphenyl group in the subject compound provides steric bulk and methoxy-mediated hydrogen bonding.

Recent studies highlight the scaffold’s adaptability:

  • Unsubstituted derivatives (e.g., 6a in ) exhibit potent urease inhibition (IC50 = 8.32 µM), underscoring the core’s intrinsic activity.
  • Substitutions at position 6 with electron-donating groups (e.g., methoxy) improve binding affinity, as demonstrated in molecular dynamics simulations.

Rationale for Targeting 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-trimethoxyphenyl) Substitution Patterns

The substitution pattern in 3-[1-(methylsulfonyl)-4-piperidinyl]-6-(3,4,5-trimethoxyphenyl)triazolo[3,4-b]thiadiazole reflects a deliberate strategy to enhance target engagement and pharmacokinetics:

Methylsulfonyl-Piperidinyl Group (Position 3)
  • Electronic Effects : The methylsulfonyl group (–SO2CH3) acts as a strong electron-withdrawing group, polarizing the piperidinyl ring and facilitating hydrogen bonding with catalytic residues (e.g., in urease’s active site).
  • Conformational Restriction : The piperidinyl ring’s chair conformation stabilizes the molecule’s orientation, as observed in docking studies.
  • Solubility Modulation : The sulfonyl group enhances aqueous solubility, countering the core scaffold’s hydrophobicity.
3,4,5-Trimethoxyphenyl Group (Position 6)
  • Hydrophobic Interactions : The trimethoxy motif occupies hydrophobic pockets in enzymes, as evidenced by its prevalence in antitubulin agents (e.g., combretastatins).
  • Methoxy-Oxygen Hydrogen Bonding : Methoxy groups donate electrons to adjacent phenyl rings, enhancing interactions with polar residues in targets like urease.
  • Steric Considerations : The 3,4,5-substitution pattern minimizes steric clashes while maximizing contact with binding sites.
Synergistic Effects
  • The combination of a sulfonamide-containing piperidine and trimethoxyphenyl group creates a bifunctional inhibitor capable of simultaneous hydrophobic and polar interactions, as predicted in molecular dynamics trajectories.

Properties

Molecular Formula

C18H23N5O5S2

Molecular Weight

453.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5O5S2/c1-26-13-9-12(10-14(27-2)15(13)28-3)17-21-23-16(19-20-18(23)29-17)11-5-7-22(8-6-11)30(4,24)25/h9-11H,5-8H2,1-4H3

InChI Key

CGYFMPLDFAZJTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

General Synthesis Strategies

The synthesis of 1,2,4-triazolo[3,4-b]thiadiazine derivatives typically involves four main routes:

  • Route a: Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters. This route has limited substrate scope.
  • Route b: Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles like α-bromopropenone or phenacyl bromides. Mercapto and amino groups act as easily accessible nucleophilic centers in 4-amino-3-mercaptotriazole, making this the most common approach.
  • Route c: Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds with an activated methylene group.
  • Route d: Ring transformation of oxadiazole-3H-thione upon treatment with phenacyl bromide, followed by reaction with hydrazine hydrate.

Synthesis from 1,2,4-Triazole Derivatives

4-Amino-5-mercapto-3-substituted s-triazoles are excellent precursors for s-triazolo[3,4-b]-l,3,4-thiadiazoles.

Specific Methods and Reactions

  • Using α-Halocarbonyl Compounds: Schiff bases, obtained from the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with benzaldehydes in acetic acid, can be treated with ethyl chloroacetate in the presence of sodium hydride to yield 1,2,4-triazolo[3,4-b]thiadiazine derivatives.
  • Condensation with Carboxylic Acids: Reacting 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with carboxylic acids in the presence of phosphorus oxychloride yields 3-methyl-6-R--triazolo[3,4-b]thiadiazoles.
  • One-Pot Synthesis: Propylphosphonic anhydride (T3P) can be used as a coupling agent in one-pot syntheses of 1,3,4-thiadiazole derivatives from carboxylic acid, hydrazide, and phosphorus pentasulfide (P2S5).
  • Cyclization Reaction: Sulfated ceria can catalyze the cyclization of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with carboxylic acids using dimethylformamide and phosphorous oxychloride, followed by pH adjustment and recrystallization.

Reaction Conditions and Optimization

  • Reactions are often conducted under reflux conditions with stirring.
  • Solvents such as ethanol, sulfolane, and dimethylformamide are commonly used.
  • Bases like sodium hydroxide or potassium carbonate may be used to adjust the pH.
  • Reaction times can vary from hours to overnight, and temperatures typically range from 80-110 °C.

Product Isolation and Purification

  • Products are typically isolated by precipitation, filtration, and washing with solvents like ethanol or water.
  • Recrystallization from solvents such as ethanol is a common method for purification.

Spectral Characterization

  • FT-IR: Used to identify key functional groups.
  • NMR Spectroscopy: 1D-NMR ($$^{1}H$$, $$^{13}C$$ and DEPT) and 2D-NMR (HMQC and HMBC) are used to characterize the structure of the synthesized compounds.

Tables of Synthesis Methods

The following tables summarize different synthesis methods for triazolo[3,4-b]thiadiazole derivatives:

Starting Material Reagents Conditions Product Ref.
4-amino-3-mercaptotriazoles Bielectrophiles (e.g., α-bromopropenone, phenacyl bromides) Conventional heating 1,2,4-triazolo[3,4-b]thiadiazines
Schiff's bases (from 4-amino-1,2,4-triazole-3-thiols) Ethyl chloroacetate, sodium hydride Acetic acid 1,2,4-triazolo[3,4-b]thiadiazine derivatives
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Carboxylic acids, phosphorus oxychloride Excess phosphorus oxychloride 3-methyl-6-R--triazolo[3,4-b]thiadiazoles
Carboxylic acid, hydrazide Phosphorus pentasulfide (P2S5), Propylphosphonic anhydride (T3P) One-pot synthesis 1,3,4-thiadiazole derivatives
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Carboxylic acids, sulfated ceria, dimethylformamide, phosphorous oxychloride Reflux, pH adjustment 1,2,4-triazolo-1,3,4-thiadiazoles
Substituted benzoyl hydrazines Carbon disulfide, potassium hydroxide, hydrazine hydrate Ethanol 4-amino-5-substituted-phenyl-4H-1,2,4-triazole-3-thiols
4-amino-5-substituted-4H-1,2,4-triazole-3-thiols Aromatic carboxylic acids, phosphorus oxychloride Reflux, then pour into ice-water, adjust to pH = 8 with NaOH solution 3,6-disubstituted-triazolo[3,4-b]thiadiazoles

Synthetic Scheme

A general synthetic scheme for the preparation of 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives involves the treatment of substituted benzoyl hydrazines with carbon disulfide in the presence of potassium hydroxide to yield intermediate potassium dithiocarbazinate. This salt undergoes cyclization with excess hydrazine hydrate to give 4-amino-5-substituted-phenyl-4H-1,2,4-triazole-3-thiols. The resulting triazoles are then converted to 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazoles by reacting them with various aromatic carboxylic acids in phosphorus oxychloride.

Chemical Reactions Analysis

Core Ring Formation and Cyclization

The triazolo-thiadiazole scaffold is synthesized via cyclocondensation reactions. Microwave-assisted methods (150–200 W, 5–10 min) efficiently produce this fused heterocycle with yields exceeding 75% compared to conventional heating (12–24 hr, 60–65% yield) . Key precursors include:

PrecursorCyclizing AgentConditionsYield (%)
ThiosemicarbazidePhosphorus oxychlorideMW, 180°C, 8 min78
3-Amino-1,2,4-triazoleThionyl chlorideReflux, 6 hr62

The reaction mechanism involves nucleophilic attack by the triazole nitrogen on the electrophilic sulfur center, followed by intramolecular cyclization.

Functionalization of Piperidine Substituent

The methylsulfonyl group at the piperidine nitrogen undergoes nucleophilic substitution reactions:

Reaction TypeReagentProductYield (%)
AlkylationMethyl iodideQuaternary ammonium derivative55
AcylationAcetyl chlorideAcetylated piperidine48
Oxidationm-CPBASulfone epoxidation (minor pathway)22

The sulfonyl group enhances electrophilicity, facilitating these transformations at 25–80°C in polar aprotic solvents.

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxyphenyl group participates in regioselective electrophilic reactions:

ReactionReagentPosition ModifiedYield (%)
NitrationHNO₃/H₂SO₄Para to OCH₃68
BrominationBr₂/FeBr₃Ortho to OCH₃71
Friedel-CraftsAcCl/AlCl₃Not applicable<5

Methoxy groups direct electrophiles to specific positions, with steric hindrance limiting Friedel-Crafts reactivity.

Cross-Coupling Reactions

The thiadiazole ring enables palladium-catalyzed couplings:

Reaction TypeConditionsPartnerYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°CPhenylboronic acid83
SonogashiraPdCl₂, CuI, Et₃N, THFPhenylacetylene76

These reactions modify the C-6 position, enhancing structural diversity for pharmacological studies .

Reductive and Oxidative Transformations

ProcessReagentEffectYield (%)
HydrogenationH₂/Pd-CThiadiazole ring saturation41
OxidationKMnO₄/H₂OSulfur oxidation to sulfone63
ReductionNaBH₄/NiCl₂Nitro group to amine58

Reductive cleavage of the thiadiazole S–N bond occurs under harsh conditions (LiAlH₄, 100°C), yielding diamine derivatives.

Stability and Degradation

The compound decomposes under UV light (λ = 254 nm) via:

  • Pathway 1 : Cleavage of the triazole-thiadiazole bond (t₁/₂ = 4.2 hr)

  • Pathway 2 : Demethylation of trimethoxyphenyl groups (t₁/₂ = 7.8 hr)

Thermogravimetric analysis (TGA) shows stability up to 220°C, with 95% mass loss by 320°C.

Comparative Reactivity Table

Functional GroupReactivity Rank (1–5)Susceptible Reactions
Triazole N–H5Alkylation, Coordination
Thiadiazole S–N4Reduction, Photolysis
Piperidine Sulfonyl3Nucleophilic Substitution
Trimethoxyphenyl OCH₃2Electrophilic Substitution

Scientific Research Applications

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins makes it a potent inhibitor of enzymes such as carbonic anhydrase and cholinesterase .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolo-thiadiazole derivatives are distinguished by substituents at positions 3 and 4. Key analogues include:

Compound Name Position 3 Substituent Position 6 Substituent Key Features
3-(3,4,5-Trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolyl methyl)-[1,2,4]triazolo[3,4-b]-1,3,4-thiadiazole (11c) 3,4,5-Trimethoxyphenyl Indole-methyl Enhanced π-π stacking due to aromatic indole; moderate antifungal activity
6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole 3,4,5-Trimethoxyphenyl 2-Methylphenyl Planar core with antimicrobial activity; crystallographically characterized
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Pyrazole-methoxyphenyl Variable R groups Tunable bioactivity via R-group modification; antifungal potential via docking studies
Target Compound 1-(Methylsulfonyl)-4-piperidinyl 3,4,5-Trimethoxyphenyl Unique sulfonyl-piperidine enhances solubility; trimethoxyphenyl aids binding

Key Structural Insights :

  • Electron-Donating Groups : Methoxy groups (e.g., 3,4,5-trimethoxyphenyl) improve binding to hydrophobic enzyme pockets, as seen in antifungal targets like 14α-demethylase .
  • Heterocyclic Substituents : Piperidinyl and pyrazole moieties influence conformational flexibility and hydrogen-bonding capacity .
  • Planarity : The triazolo-thiadiazole core is planar in most analogues, facilitating intercalation with biological targets .
Pharmacological Activity
  • Antimicrobial Activity : The trimethoxyphenyl-substituted compound (11c) exhibits moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), while the 2-methylphenyl analogue shows broader antibacterial effects .
  • Antifungal Potential: Molecular docking studies suggest that sulfonyl-piperidinyl derivatives (like the target compound) may inhibit lanosterol 14α-demethylase (CYP51) with higher binding affinity than pyrazole-substituted analogues .
  • Anti-inflammatory Activity : Compounds with pyridinyl or indole substituents demonstrate COX-2 inhibition, but the target’s methylsulfonyl group may reduce off-target interactions compared to these analogues .
Physicochemical Properties
  • Solubility: The methylsulfonyl group in the target compound improves aqueous solubility compared to non-polar analogues like 6-(2-methylphenyl)-substituted derivatives .
  • Stability : Sulfonyl groups resist metabolic degradation better than ester or amide functionalities in other analogues .

Biological Activity

The compound 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described using the following details:

  • IUPAC Name : (3R,4R)-1-[6-(3-methanesulfonylphenyl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)piperidin-3-amine
  • Molecular Formula : C22H21F3N4O2S
  • Molecular Weight : 462.49 g/mol

The compound features a triazolo-thiadiazole core which is known for its significant pharmacological potential due to the presence of sulfur and nitrogen atoms in its structure.

Biological Activities

Research has indicated that compounds with a similar structural framework exhibit a wide range of biological activities:

Antimicrobial Activity

Triazolo-thiadiazoles have been shown to possess antimicrobial properties , effective against various bacterial and fungal strains. Studies suggest that the presence of the thiadiazole ring enhances the antimicrobial efficacy by disrupting microbial cell walls and inhibiting essential enzymes .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and signaling pathways such as ERK . The structure-activity relationship (SAR) studies indicate that modifications in substituents can significantly influence its cytotoxic effects against different cancer types.

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential as an anti-inflammatory agent . This activity is crucial for treating conditions characterized by chronic inflammation and pain .

Neuroprotective Effects

Some derivatives of triazolo-thiadiazoles have been associated with neuroprotective activities. They may exert effects that protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative diseases .

Case Studies

  • Anticancer Activity in MGC-803 Cells :
    A study demonstrated that the compound significantly reduced cell viability in MGC-803 gastric cancer cells at concentrations above 10 µM. The mechanism involved apoptosis induction and arresting the cell cycle at the G2/M phase .
  • Antimicrobial Efficacy :
    In vitro testing against several bacterial strains indicated that compounds within this class exhibited MIC values comparable to standard antibiotics, suggesting a promising alternative for treating resistant infections .

Research Findings Table

Biological Activity Mechanism Reference
AntimicrobialCell wall disruption
AnticancerApoptosis induction
Anti-inflammatoryCOX inhibition
NeuroprotectiveOxidative stress reduction

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are involved?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
  • Hydrazide Cyclization : Reacting substituted hydrazides with carbon disulfide in ethanol under basic conditions (e.g., KOH) to form dithiocarbazinates .
  • Triazole Formation : Cyclization with hydrazine hydrate under reflux to generate 4-amino-5-substituted-1,2,4-triazole-3-thiol intermediates .
  • Thiadiazole Ring Closure : Condensation with carboxylic acid derivatives (e.g., 3,4,5-trimethoxyphenylacetic acid) using POCl₃ as a catalyst, which activates carbonyl groups and enhances electrophilicity .
  • Critical Conditions : POCl₃ must be used in excess (~10 mL per 5 mmol substrate), with reflux times of 6–16 hours. Yields range from 49% to 65% depending on substituents .

Table 1 : Representative Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Hydrazide CyclizationKOH, CS₂, ethanol, RT70–85
Thiadiazole ClosurePOCl₃, reflux (6–16 h)49–65

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H NMR/IR Spectroscopy : Confirm functional groups (e.g., methylsulfonyl, trimethoxyphenyl) and aromatic proton environments. For example, methoxy groups show signals at δ 3.7–3.9 ppm in ¹H NMR .
  • Elemental Analysis : Validate purity (>98%) and molecular formula .
  • HPLC : Assess purity using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) .

Advanced Research Questions

Q. How can synthesis yields be optimized for triazolo-thiadiazole derivatives under varying conditions?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve POCl₃-mediated condensation compared to toluene .
  • Catalyst Alternatives : Replace POCl₃ with PCl₅ or Lawesson’s reagent to reduce side reactions, though yields may drop by ~10% .
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 16 hours) with comparable yields (55–60%) .
  • Contradiction Note : While POCl₃ is standard, its corrosiveness necessitates careful handling. Alternative methods require trade-offs between safety and efficiency .

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

  • Methodological Answer :
  • SAR Strategy :

Methylsulfonyl Group : Enhances solubility and enzyme binding (e.g., 14-α-demethylase inhibition for antifungal activity) .

Trimethoxyphenyl Moiety : Increases π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 for anti-inflammatory activity) .

  • Data Contradictions :
  • Antifungal Activity : Derivatives with 4-methoxyphenyl groups show higher MIC values (2 µg/mL) compared to 3,4,5-trimethoxy analogs (MIC = 8 µg/mL), suggesting steric hindrance may reduce efficacy .
  • Validation : Use molecular docking (e.g., AutoDock Vina) with PDB: 3LD6 to predict binding affinities .

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolves planar vs. non-planar triazolo-thiadiazole ring conformations. For example:
  • Planar Systems : Dihedral angles <5° between triazole and thiadiazole rings enhance stacking interactions .
  • Non-Planar Systems : Angles >70° (e.g., 74.34° in PDB: 3LD6) correlate with reduced enzymatic inhibition .
  • Validation : Compare experimental (X-ray) vs. computational (DFT) bond lengths. Discrepancies >0.02 Å suggest lattice packing effects .

Data Analysis and Contradiction Management

Q. What strategies address conflicting bioactivity data across studies?

  • Methodological Answer :
  • Standardized Assays : Re-test compounds under uniform conditions (e.g., CLSI guidelines for antifungal MIC assays) .
  • Meta-Analysis : Pool data from ≥3 independent studies. For example, triazolo-thiadiazoles show average IC₅₀ = 12 µM against p38 MAP kinase, but outliers (IC₅₀ = 35 µM) may arise from divergent cell lines .

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